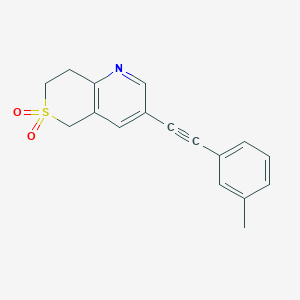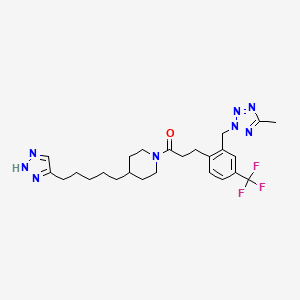![molecular formula C19H18ClN3O2 B10833453 (3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)
(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl compound 1 is a versatile organic molecule characterized by the presence of an ethynyl group (-C≡CH). This functional group is known for its high reactivity and ability to participate in various chemical reactions. Ethynyl compounds are widely used in organic synthesis, materials science, and pharmaceuticals due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyl compound 1 can be synthesized through several methods. One common approach involves the reaction of carboranylcopper derivatives with 1-bromo-2-trimethylsilylacetylene, followed by the decomposition of the C-Si bond using an ethanolic base or potassium fluoride in a two-phase system . Another method involves the reaction of carboranylcopper derivatives with trans-1-halo-2-iodoethylenes, followed by dehydrohalogenation with sodium amide in liquid ammonia .
Industrial Production Methods
Industrial production of ethynyl compound 1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethynyl compound 1 undergoes various types of chemical reactions, including:
Oxidation: Ethynyl compounds can be oxidized to form carbonyl compounds.
Reduction: Reduction of ethynyl compounds can lead to the formation of alkenes or alkanes.
Substitution: Ethynyl compounds can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethynyl compound 1 can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Ethynyl compound 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Incorporated into biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of ethynyl compound 1 involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo addition reactions, where it forms new bonds with other molecules, leading to the formation of more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Ethynyl compound 1 can be compared with other similar compounds, such as:
Ethynylbenzene: Similar in structure but with a benzene ring attached to the ethynyl group.
Propargyl alcohol: Contains an ethynyl group attached to a hydroxyl group.
Phenylacetylene: Features a phenyl group attached to the ethynyl group.
The uniqueness of ethynyl compound 1 lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C19H18ClN3O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
[5-[2-(3-chlorophenyl)ethynyl]pyrimidin-2-yl]-(3,3-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C19H18ClN3O2/c1-19(2)13-25-9-8-23(19)18(24)17-21-11-15(12-22-17)7-6-14-4-3-5-16(20)10-14/h3-5,10-12H,8-9,13H2,1-2H3 |
InChI Key |
UOYREAVBKXAAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1C(=O)C2=NC=C(C=N2)C#CC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[3-(3'-Chlorobiphenyl-4-Yl)isoxazol-5-Yl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833383.png)
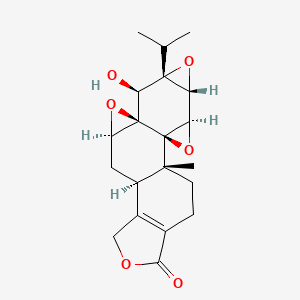
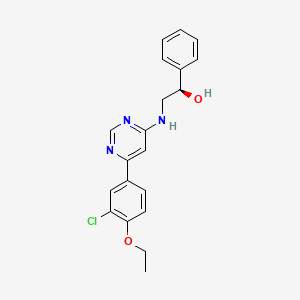
![7-[2-(1-Fluorocyclohexyl)ethyl]-9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraene](/img/structure/B10833413.png)
![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B10833418.png)


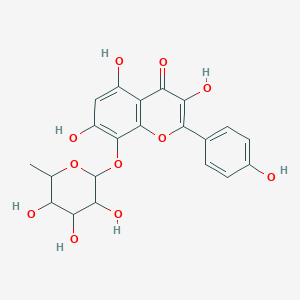
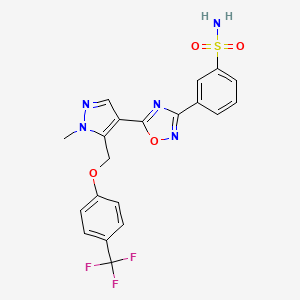
![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B10833440.png)
